

# Spectroscopic Characterization of 3-Methyl-5-vinylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methyl-5-vinylpyridine

Cat. No.: B1300887

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Disclaimer: Experimental spectroscopic data for **3-Methyl-5-vinylpyridine** is not readily available in public databases. This guide presents a comprehensive overview of predicted spectroscopic data for **3-Methyl-5-vinylpyridine**, alongside experimental data for the closely related isomers, 2-Methyl-5-vinylpyridine and 3-Methylpyridine, for comparative purposes. The experimental protocols provided are generalized for the analysis of pyridine derivatives and are adaptable for **3-Methyl-5-vinylpyridine**.

## Introduction

**3-Methyl-5-vinylpyridine** is a substituted pyridine derivative of interest in polymer chemistry and as a building block in the synthesis of novel pharmaceutical and agrochemical compounds. Its chemical structure, featuring a pyridine ring with methyl and vinyl substituents, imparts specific spectroscopic characteristics that are crucial for its identification and characterization. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Methyl-5-vinylpyridine**.

## Spectroscopic Data

The following sections summarize the predicted spectroscopic data for **3-Methyl-5-vinylpyridine** and the experimental data for the reference compounds 2-Methyl-5-vinylpyridine and 3-Methylpyridine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data for **3-Methyl-5-vinylpyridine**:

<sup>1</sup> H NMR (Predicted)	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Pyridine-H2	~8.3	s	1H	H-2
Pyridine-H4	~7.5	s	1H	H-4
Pyridine-H6	~8.4	s	1H	H-6
Vinyl-H	~6.7	dd	1H	=CH-
Vinyl-H (trans)	~5.8	d	1H	=CH <sub>2</sub> (trans to ring)
Vinyl-H (cis)	~5.3	d	1H	=CH <sub>2</sub> (cis to ring)
Methyl-H	~2.4	s	3H	-CH <sub>3</sub>

<sup>13</sup> C NMR (Predicted)	Chemical Shift ( $\delta$ , ppm)	Assignment
Pyridine-C2	~149	C-2
Pyridine-C3	~137	C-3
Pyridine-C4	~133	C-4
Pyridine-C5	~135	C-5
Pyridine-C6	~147	C-6
Vinyl-CH	~136	=CH-
Vinyl-CH <sub>2</sub>	~117	=CH <sub>2</sub>
Methyl-C	~18	-CH <sub>3</sub>

Experimental NMR Data for Reference Compounds:

- 2-Methyl-5-vinylpyridine

<sup>1</sup> H NMR	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
<b>Pyridine-H3</b>	<b>7.42</b>	<b>dd</b>	<b>1H</b>
Pyridine-H4	7.03	d	1H
Pyridine-H6	8.35	d	1H
Vinyl-H	6.65	dd	1H
Vinyl-H (trans)	5.80	d	1H
Vinyl-H (cis)	5.27	d	1H

| Methyl-H | 2.51 | s | 3H |

- 3-Methylpyridine (3-Picoline)

<sup>1</sup> H NMR	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
<b>Pyridine-H2</b>	<b>8.44</b>	<b>s</b>	<b>H-2</b>
Pyridine-H4	7.46	d	H-4
Pyridine-H5	7.16	t	H-5
Pyridine-H6	8.42	d	H-6

| Methyl-H | 2.32 | s | -CH<sub>3</sub> |

<sup>13</sup> C NMR	Chemical Shift ( $\delta$ , ppm)	Assignment
Pyridine-C2	149.7	C-2
Pyridine-C3	137.9	C-3
Pyridine-C4	133.5	C-4
Pyridine-C5	123.3	C-5
Pyridine-C6	147.1	C-6
Methyl-C	18.4	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted and Experimental IR Data (cm<sup>-1</sup>):

Vibrational Mode	3-Methyl-5-vinylpyridine (Predicted)	2-Methyl-5-vinylpyridine (Experimental)	3-Methylpyridine (Experimental)
Aromatic C-H Stretch	~3100-3000	3080	3050
Aliphatic C-H Stretch	~2980-2920	2950	2920
C=C Stretch (Vinyl)	~1630	1630	-
C=C, C=N Stretch (Pyridine Ring)	~1590, 1480, 1430	1580, 1470, 1430	1580, 1480, 1430
C-H Bend (Vinyl)	~990, 910	990, 910	-
C-H Bend (Pyridine Ring)	~850-750	825	790

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted and Experimental Mass Spectrometry Data (m/z):

Ion	3-Methyl-5-vinylpyridine (Predicted)	2-Methyl-5-vinylpyridine (Experimental)	3-Methylpyridine (Experimental)
Molecular Ion [M] <sup>+</sup>	119	119	93
[M-1] <sup>+</sup>	118	118	92
[M-15] <sup>+</sup> (-CH <sub>3</sub> )	104	104	78
[M-27] <sup>+</sup> (-HCN)	92	92	66
Other significant fragments	91, 78, 65, 52	91, 78, 65, 52	65, 51, 39

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **3-Methyl-5-vinylpyridine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methyl-5-vinylpyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Sequence: Standard single-pulse experiment (zg30).
  - Spectral Width: 0-12 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.

- Number of Scans: 16-64 scans, depending on the sample concentration.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
  - Spectral Width: 0-160 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096 scans, due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans.
  - A background spectrum of the empty sample holder (KBr plates or ATR crystal) should be recorded and subtracted from the sample spectrum.

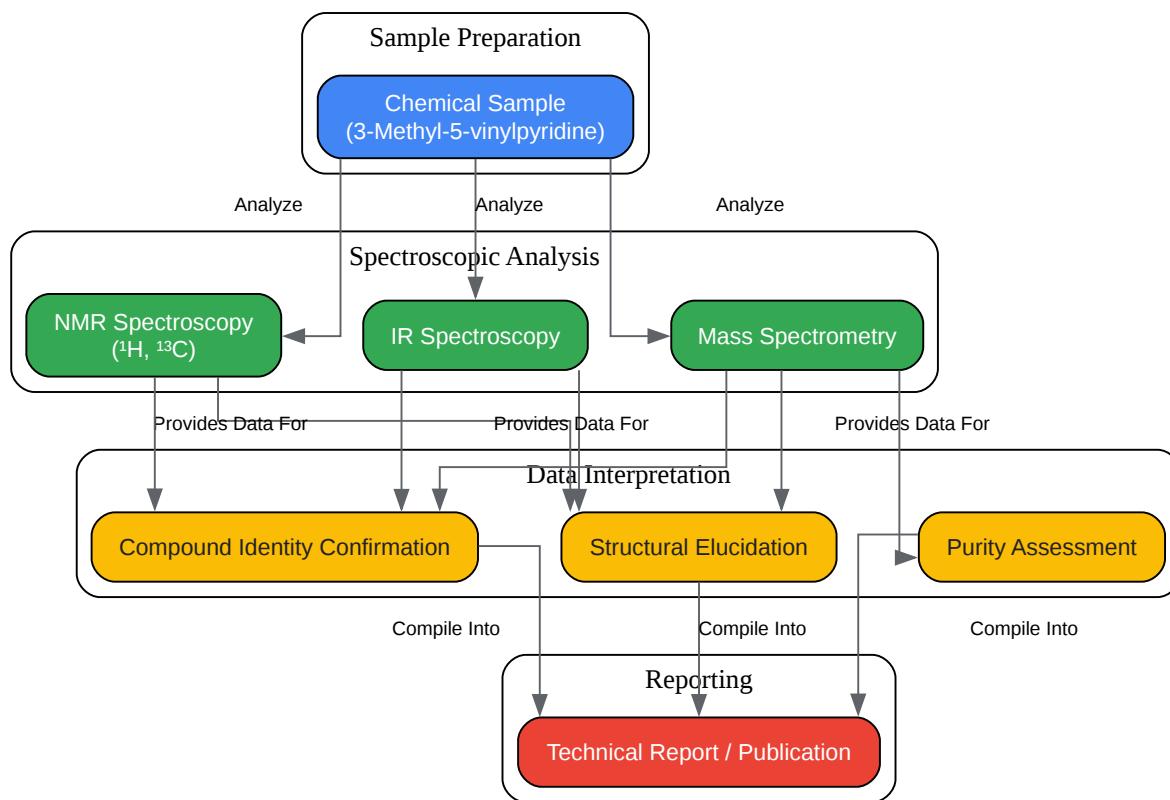
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **3-Methyl-5-vinylpyridine** in a volatile solvent such as methanol or acetonitrile (typically 1-10 µg/mL).
- Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and identification.
- GC-MS Analysis:
  - GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
  - Injector Temperature: 250 °C.
  - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.
  - Carrier Gas: Helium at a constant flow rate.
- MS Analysis (Electron Ionization - EI):
  - Ionization Energy: 70 eV.
  - Mass Range: Scan from m/z 35 to 200.
  - Source Temperature: 200-250 °C.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can be compared to spectral libraries or predicted fragmentation pathways.

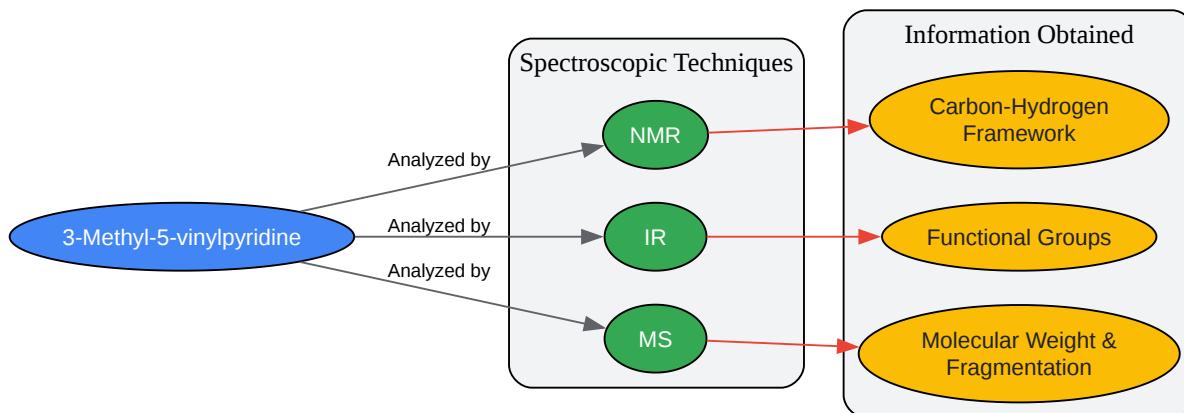
## Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in chemical characterization.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Relationship between spectroscopic techniques and the information they provide.

- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Methyl-5-vinylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1300887#spectroscopic-data-for-3-methyl-5-vinylpyridine-nmr-ir-ms\]](https://www.benchchem.com/product/b1300887#spectroscopic-data-for-3-methyl-5-vinylpyridine-nmr-ir-ms)

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